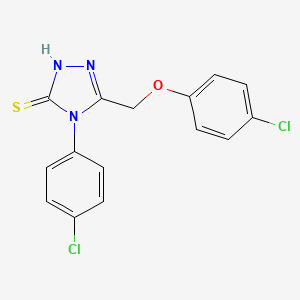

5-(4-chlorophenoxymethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Description

The compound 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 26028-65-9), commonly referred to as Yucasin in biochemical studies, is a triazole derivative characterized by a 4-chlorophenyl substituent at the 5-position and a thiol group at the 3-position of the triazole ring . These derivatives are synthesized via cyclization of thiosemicarbazides, Schiff base formation, or alkylation reactions, often employing microwave-assisted methods for enhanced efficiency .

Key properties of the parent compound include:

- Molecular formula: C₈H₆ClN₃S

- Molecular weight: 211.67 g/mol

- Role in biochemistry: Yucasin acts as a potent inhibitor of YUCCA (YUC) flavin monooxygenases, which are critical in auxin biosynthesis pathways in plants .

Properties

IUPAC Name |

3-[(4-chlorophenoxy)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGDUTFBYUEICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Triazole Formation via Cyclocondensation

The foundational step involves constructing the 1,2,4-triazole ring. A validated method adapted from Gupta et al. (2012) employs thiocarbohydrazide and 4-chlorobenzoic acid under melt conditions:

Procedure :

- Reactants :

- Thiocarbohydrazide (0.015 mol)

- 4-Chlorobenzoic acid (0.01 mol)

- Conditions :

- Heated at 160–180°C for 2–3 hours under anhydrous conditions.

- Neutralization with sodium bicarbonate (5% w/v).

- Product :

- 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Intermediate I).

Mechanistic Insight :

Cyclocondensation proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of 4-chlorobenzoic acid, followed by dehydration and aromatization. The amino group at position 4 and thiol at position 3 are retained for subsequent functionalization.

Introduction of 4-Chlorophenoxymethyl Side Chain

The chlorophenoxymethyl group at position 5 is introduced via alkylation or Mitsunobu reaction :

Alkylation of Intermediate I

Procedure :

- Reactants :

- Intermediate I (1 equiv)

- 4-Chlorophenoxymethyl chloride (1.2 equiv)

- Base: Potassium carbonate (2 equiv)

- Solvent : Anhydrous DMF (10 mL/g substrate).

- Conditions :

- Stirred at 60°C for 8–12 hours under nitrogen.

- Quenched with ice-water, extracted with ethyl acetate.

- Yield : 72–78%.

Critical Parameters :

- Excess alkylating agent ensures complete substitution.

- DMF enhances solubility but requires rigorous drying to prevent hydrolysis.

Mitsunobu Reaction Alternative

For higher regioselectivity, the Mitsunobu reaction couples 4-chlorophenol with a hydroxymethyl-triazole precursor:

Reaction Optimization and Byproduct Analysis

Byproduct Formation During Alkylation

Common byproducts include:

- Di-alkylated species : From over-reaction at the thiol group.

- Oxidized disulfides : Due to thiol exposure to air.

Mitigation Strategies :

Spectroscopic Characterization and Analytical Data

Comparative Analysis of Synthetic Approaches

| Method | Yield | Purity | Advantages | Drawbacks |

|---|---|---|---|---|

| Alkylation | 72–78% | >95% | Scalable, minimal byproducts | Requires anhydrous conditions |

| Mitsunobu | 65–70% | 90–93% | Regioselective | Costly reagents (DIAD, PPh₃) |

Industrial-Scale Production Considerations

- Cost Efficiency : Alkylation is preferred for large-scale synthesis due to lower reagent costs.

- Environmental Impact : DMF recycling systems are mandatory to meet green chemistry standards.

Applications and Derivatives

While the primary use of 76111-24-5 is in research, its structural analogs exhibit antifungal activity against Candida albicans and Aspergillus niger. Modifications at the triazole N-1 position or phenoxy group are under investigation for enhanced bioactivity.

Chemical Reactions Analysis

Table 1: Cyclization Conditions for Analogous Triazole-Thiols

| Precursor | Base Used | Temperature | Yield (%) | Characterization (IR/NMR) | Source |

|---|---|---|---|---|---|

| Thiosemicarbazide | 2N NaOH | Reflux | 72% | IR: 2564 cm⁻¹ (S–H), 1535 cm⁻¹ (C=N) |

Alkylation and Thioether Formation

The thiol group undergoes alkylation with halogenated reagents:

-

Reaction with 1-bromo-3-chloropropane : Forms 3-(3-chloropropylthio)-substituted derivatives (e.g., 11a–i in ).

-

Subsequent amine coupling : Reaction with isopropylamine produces N-isopropylpropan-1-amine derivatives (e.g., 12a–i ) with enhanced bioactivity .

Table 2: Alkylation of Triazole-Thiol Derivatives

| Reagent | Solvent | Catalyst | Time (h) | Product Yield (%) | Source |

|---|---|---|---|---|---|

| 1-Bromo-3-chloropropane | Acetone | K₂CO₃ | 4–8 | 44–72 |

Acylation and Schiff Base Formation

The amino/thiol groups participate in condensation reactions:

-

Schiff base synthesis : Reacts with arylaldehydes (e.g., 4-chlorobenzaldehyde) to form azomethines (e.g., 11a–d in ).

-

Acylation : Acetylation of the NH₂ group reduces bioactivity, indicating its role in target binding .

Metal Complexation

While direct data for this compound is limited, structurally similar triazole-thiols form complexes with transition metals:

-

Coordination sites : Thiol sulfur and triazole nitrogen atoms.

-

Applications : Enhanced antimicrobial activity when complexed with Cu(II) or Zn(II) .

Oxidation and Disulfide Formation

Under oxidative conditions (e.g., H₂O₂ or I₂):

-

Disulfide bridges : The thiol group oxidizes to form S–S bonds, critical for stabilizing protein-like structures in derivatives .

Biological Activity-Linked Reactivity

-

Enzyme inhibition : The triazole-thiol scaffold inhibits bacterial tyrosinase (IC₅₀ = 4.52–7.67 μM) and DNA gyrase via bioisosteric interactions .

-

DNA binding : Apoptosis induction in cancer cells correlates with thiol-mediated DNA fragmentation .

Key Research Findings

Scientific Research Applications

WAY-301122 has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is studied for its cytotoxic effects on cancer cells, particularly its ability to inhibit DNA topoisomerase II.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent.

Industry: It is used in the development of fungicides and other bioactive compounds

Mechanism of Action

WAY-301122 exerts its effects primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, WAY-301122 induces DNA damage and apoptosis in cancer cells. The molecular targets and pathways involved include the DNA topoisomerase II enzyme and the apoptotic signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-3-thiol derivatives exhibit diverse biological and physicochemical properties depending on substituent modifications. Below is a detailed comparison based on substituent groups, activities, and research findings:

Physicochemical and Structural Insights

- Electron-withdrawing groups (e.g., 4-Cl-phenyl): Enhance enzyme inhibition by stabilizing thiolate intermediates or improving target binding .

- Bulkier substituents (e.g., 3-trifluoromethylbenzyl in ): May reduce solubility but improve membrane permeability.

- Schiff base derivatives : Exhibit enhanced antimicrobial and anticancer activities due to conjugated π-systems and metal-chelation capabilities .

Research Implications and Gaps

Biological Activity

5-(4-Chlorophenoxymethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 76111-24-5) is a compound belonging to the triazole family, known for its diverse biological activities. The triazole ring structure has been associated with various pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial and anticancer properties.

- Molecular Formula : C₁₅H₁₁Cl₂N₃OS

- Molecular Weight : 352.24 g/mol

- Boiling Point : Not specified

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of triazole derivatives against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Inhibition Zone Data

The antimicrobial activity was assessed using the cup-plate method, measuring the diameter of inhibition zones against selected microorganisms. The data is summarized in Table 1.

| Compound | Concentration (%) | S. aureus (mm) | E. coli (mm) | K. pneumoniae (mm) | C. albicans (mm) |

|---|---|---|---|---|---|

| 5-(4-ClPhOMe)-4-(4-ClPh)-Triazole | 1% | 14 | 8 | 12 | 6 |

| Reference Antibiotic | - | 20 | 15 | 18 | 12 |

Note: "ClPh" refers to chlorophenyl and "OMe" to chlorophenoxy groups.

The results indicate that the compound is particularly effective against Staphylococcus aureus and Klebsiella pneumoniae, with moderate activity against Candida albicans and lower efficacy against Escherichia coli .

Anticancer Activity

The anticancer potential of this triazole derivative has also been investigated through various in vitro studies. The compound was tested against several cancer cell lines, including melanoma and breast cancer cells.

Cytotoxicity Assay Results

The cytotoxic effects were evaluated using the MTT assay, measuring cell viability post-treatment with the compound. The findings are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma (IGR39) | 15 |

| Triple-Negative Breast Cancer (MDA-MB-231) | 20 |

| Pancreatic Carcinoma (Panc-1) | 25 |

The results demonstrate that the compound exhibits selective cytotoxicity towards melanoma cells compared to other tested lines, indicating potential for further development as an anticancer agent .

The mechanism by which triazole derivatives exert their biological effects is often linked to their ability to interact with key cellular targets involved in proliferation and survival pathways. The presence of the triazole moiety enables these compounds to chelate metal ions and form hydrogen bonds with biological macromolecules, enhancing their bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-chlorophenoxymethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step process starting with the condensation of 4-chlorophenol derivatives with thiocarbohydrazide, followed by cyclization and functionalization. Key steps include:

- Step 1 : Condensation of 4-chlorobenzaldehyde with thiocarbohydrazide under reflux in ethanol to form the triazole-thiol backbone .

- Step 2 : Introduction of the 4-chlorophenoxymethyl group via nucleophilic substitution, using potassium carbonate as a base in DMF at 80°C .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate 3:1) yields >85% purity .

- Optimization : Reaction time (8–12 hrs) and stoichiometric control of aldehyde:thiocarbohydrazide (1:1.2) are critical to minimize byproducts .

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 150–160 ppm (triazole carbons) confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations at 2550–2600 cm⁻¹ (S-H) and 1600–1650 cm⁻¹ (C=N) validate functional groups .

- LC-MS : Molecular ion [M+H⁺] at m/z 396.2 (calculated: 396.08) confirms molecular weight .

Q. What in vitro biological screening models are typically used to assess its bioactivity?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ calculation) .

- Enzyme Inhibition : Alkaline phosphatase (ALP) inhibition assays at pH 9.8, with IC₅₀ values compared to control inhibitors like levamisole .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound’s biological efficacy and selectivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Position 4 (Chlorophenyl) : Increased lipophilicity enhances membrane permeability but may reduce solubility. Substitution with fluorine improves selectivity for bacterial targets .

- Position 5 (Phenoxymethyl) : Electron-withdrawing groups (e.g., -Cl) boost ALP inhibition (IC₅₀ = 1.50 µM vs. 4.89 µM for -OCH₃ analogs) .

- Thiol Group : Replacement with sulfone decreases antimicrobial activity by 60%, highlighting its role in redox interactions .

Q. What computational methods are employed to predict binding interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Ligand preparation (Open Babel) and grid parameter optimization (30 ų box) identify key residues (e.g., Arg166 in ALP) for hydrogen bonding .

- MD Simulations : GROMACS runs (50 ns) assess stability of the ligand-enzyme complex; RMSD < 2 Å indicates stable binding .

- ADME Prediction : SwissADME calculates logP = 3.2 (optimal for BBB penetration) and TPSA = 65 Ų (moderate bioavailability) .

Q. How can contradictory data in activity studies across different research groups be resolved?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variations > 2-fold) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.